1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also includes a pyrimidine dione ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature .Scientific Research Applications
Synthesis and Structural Analysis : Sun, Wu, and Yang (2007) described the synthesis of bicyclic nucleoside analogues related to the chemical compound . The study focused on the synthesis process and detailed structural and conformational analysis using NMR and HR-MS techniques (Sun, Wu, & Yang, 2007).
Anti-HIV Activity : Tang et al. (2015) synthesized a derivative compound and evaluated its biological activity, particularly its anti-HIV reverse transcriptase (RT) and integrase (IN) activities. The study highlighted the compound's increased anti-HIV IN activity after N-3 hydroxylation (Tang et al., 2015).
Potential Anti-tumor and Anti-viral Applications : Li, Xiao, and Yang (2014) synthesized a similar compound, highlighting its potential as an anti-tumor and anti-viral drug. The study included characterizations through NMR spectra and X-ray single-crystal diffraction (Li, Xiao, & Yang, 2014).
Synthesis of Thietanyl-Substituted Pyrimidine Derivatives : Kataev et al. (2013) conducted a study on the reactions involving similar pyrimidine derivatives, focusing on the synthesis of thietanyl-substituted 1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-diones (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
Antimicrobial Activity : Voskienė et al. (2011) synthesized derivatives of a similar compound and investigated their stability in different media, as well as their antimicrobial activity against various microorganisms (Voskienė, Sapijanskaitė, Mickevičius, Kantminienė, Stasevych, Komarovska-Porokhnyavets, Musyanovych, & Novikov, 2011).
Structural and Electronic Properties : Essa and Jalbout (2008) investigated the structural and electronic properties of similar molecules, comparing them with AZT molecules, which are significant in the context of HIV treatment (Essa & Jalbout, 2008).
Future Directions
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNMMPJJDPQDE-VPCXQMTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
Citations
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